Tartrazine acid

Description

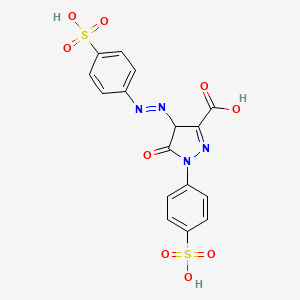

Structure

3D Structure

Properties

CAS No. |

34175-08-1 |

|---|---|

Molecular Formula |

C16H12N4O9S2 |

Molecular Weight |

468.4 g/mol |

IUPAC Name |

5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C16H12N4O9S2/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29) |

InChI Key |

RFKITWRHKUYMRJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |

Related CAS |

1934-21-0 (Parent) 2237234-84-1 (fd&c yellow no. 5 aluminum lake salt/solvate) |

Origin of Product |

United States |

Foundational & Exploratory

tartrazine acid synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Tartrazine (B75150)

Introduction

Tartrazine, designated as E number E102 and FD&C Yellow 5, is a synthetic lemon-yellow azo dye widely utilized in the food, pharmaceutical, and cosmetic industries.[1][2][3] Chemically, it is the trisodium (B8492382) salt of 5-hydroxy-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-1H-pyrazole-3-carboxylate.[2][4] Its stability, cost-effectiveness, and vibrant color make it a popular choice for imparting a yellow or green hue to a variety of products.[1][2] This guide provides a detailed overview of the core synthesis and purification methodologies for tartrazine, intended for researchers, scientists, and professionals in drug development.

Synthesis of Tartrazine

The industrial production of tartrazine is primarily achieved through an azo coupling reaction. This process involves two main stages: the diazotization of an aromatic amine followed by its coupling with a suitable coupling agent.[4][5]

Core Chemical Reaction

The most common synthesis route involves the reaction of diazotized sulfanilic acid with 4,5-dihydro-5-oxo-1-(4-sulfophenyl)-1H-pyrazole-3-carboxylic acid (also known as Pyrazolone (B3327878) T or p-sulfophenyl pyrazolone-3-carboxylic acid).[1][6][7]

-

Diazotization of Sulfanilic Acid : 4-aminobenzenesulfonic acid (sulfanilic acid) is treated with sodium nitrite (B80452) in the presence of a mineral acid, typically hydrochloric acid, to form a diazonium salt.[4][8]

-

Azo Coupling : The resulting diazonium salt is then coupled with the pyrazolone derivative to form the tartrazine molecule.[1][7]

An alternative synthesis method involves the condensation of two molecules of phenylhydrazine-p-sulfonic acid with one molecule of dihydroxytartaric acid.[9]

Synthesis Pathway Diagram

The following diagram illustrates the primary synthesis pathway of tartrazine.

Caption: Chemical synthesis pathway for Tartrazine.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol for the synthesis of tartrazine.

Materials:

-

Sulfanilic acid

-

Sodium nitrite

-

Hydrochloric acid

-

5-oxo-1-(4-sulfophenyl)-2-pyrazoline-3-carboxylic acid (Pyrazolone T)

-

Sodium carbonate or sodium hydroxide (B78521)

-

Ice

-

Distilled water

Procedure:

Part 1: Diazotization of Sulfanilic Acid

-

Prepare a solution of sulfanilic acid in an aqueous sodium carbonate solution.

-

In a separate beaker, dissolve sodium nitrite in distilled water.

-

Cool both solutions to 0-5°C in an ice bath.

-

Slowly add the sodium nitrite solution to the sulfanilic acid solution while maintaining the low temperature.

-

Slowly add hydrochloric acid to the mixture, keeping the temperature below 5°C, until the solution is acidic to litmus (B1172312) paper. Stir for 10-15 minutes to ensure complete formation of the diazonium salt.

Part 2: Azo Coupling

-

In a separate reaction vessel, dissolve Pyrazolone T in an aqueous sodium hydroxide solution.

-

Cool this solution to 0-5°C in an ice bath.

-

Slowly add the cold diazonium salt solution from Part 1 to the cold Pyrazolone T solution with constant stirring. The pH should be maintained in the alkaline range.

-

A yellow-orange precipitate of tartrazine will form.

-

Continue stirring the mixture in the ice bath for 1-2 hours to ensure the reaction goes to completion.

-

The resulting crude tartrazine is then isolated, typically by filtration.

Purification of Tartrazine

Crude tartrazine contains unreacted starting materials, by-products, and inorganic salts. Purification is essential to meet the stringent requirements for its use in food and pharmaceuticals.

Purification Methods

Several techniques are employed for the purification and analysis of tartrazine.

-

Recrystallization : This is a primary method for purifying solid compounds.[10][11] The crude tartrazine is dissolved in a minimum amount of hot solvent (often water or an ethanol/water mixture), and then the solution is cooled slowly to allow for the formation of pure crystals, leaving impurities behind in the solvent.[11][12]

-

Solid-Phase Extraction (SPE) : SPE is used for sample cleanup and purification.[13][14] It involves passing a solution of tartrazine through a solid adsorbent that retains impurities, allowing the purified dye to be eluted. Ion-pair SPE has been used effectively for tartrazine extraction from complex matrices.[15]

-

Chromatographic Techniques : While often used for analysis, chromatographic methods can also be applied to purification.

-

Thin-Layer Chromatography (TLC) : TLC is a common qualitative technique to assess the purity of a sample by separating components on a silica (B1680970) gel plate.[15][16]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful analytical tool for both qualitative and quantitative analysis of tartrazine.[16][17] It can be scaled up for preparative purification, offering high resolution and purity. Various HPLC methods, including reverse-phase and ion-pair chromatography, have been developed.[17]

-

Purification Workflow Diagram

The diagram below outlines a general workflow for the purification of tartrazine.

Caption: General workflow for Tartrazine purification.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude tartrazine solid

-

Distilled water or ethanol/water mixture

-

Activated charcoal (optional, for color removal)

-

Heating mantle or hot plate

-

Erlenmeyer flasks

-

Buchner funnel and filter flask

Procedure:

-

Place the crude tartrazine solid in a large Erlenmeyer flask.

-

Add a minimum amount of distilled water (or a suitable solvent mixture) and heat the mixture to boiling while stirring to dissolve the solid.

-

If the solution has colored impurities, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[11]

-

If insoluble impurities (including charcoal) are present, perform a hot gravity filtration to remove them.[10]

-

Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.[12]

-

Collect the purified tartrazine crystals by suction filtration using a Buchner funnel.[10]

-

Wash the crystals in the funnel with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Dry the crystals, either by air-drying or in a vacuum oven at a low temperature.

Quantitative Data

The efficiency of purification and the sensitivity of analytical methods are critical parameters. The following tables summarize relevant quantitative data from various studies.

Table 1: Analytical Method Performance for Tartrazine Detection

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate (%) | Reference |

| HPLC-PDA | Yogurt & Milk Drinks | 1.22 µg/L | 3.71 µg/L | 98.1 - 106.6 | [13][16] |

| HPLC-UV-VIS | Food Samples | 2.50 µg/L | 8.33 µg/L | - | [13][16] |

| HPLC | Food Samples | 1.92 µg/L | - | - | [16] |

| HPTLC | Food Dyes | 5.21 - 9.34 ng/spot | - | 96.39 - 102.76 | [17] |

| TLC-Densitometry | Mustard | - | - | ~98 |

Table 2: Physical and Chemical Properties of Tartrazine

| Property | Value | Reference |

| Chemical Formula | C₁₆H₉N₄Na₃O₉S₂ | [1] |

| Molar Mass | 534.3 g/mol | [7] |

| Solubility in Water | Soluble (~20 g/100 mL) | [4][7] |

| Maximum Absorbance (λmax) | 425-427 nm in aqueous solution | [4] |

| Acceptable Daily Intake (ADI) | 7.5 mg/kg body weight | [17][18] |

References

- 1. journal-editor.org [journal-editor.org]

- 2. dyespigments.net [dyespigments.net]

- 3. dyesandpigments.com [dyesandpigments.com]

- 4. Tartrazine - Wikipedia [en.wikipedia.org]

- 5. Tartrazine: Effects, Synthesis and Side Effects_Chemicalbook [chemicalbook.com]

- 6. chemtradeasia.com [chemtradeasia.com]

- 7. kremer-pigmente.com [kremer-pigmente.com]

- 8. Tartrazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Sciencemadness Discussion Board - Synthesis of Tartrazine and Allura Red AC - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. personal.tcu.edu [personal.tcu.edu]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. iranarze.ir [iranarze.ir]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. akjournals.com [akjournals.com]

- 16. ijnrd.org [ijnrd.org]

- 17. jchr.org [jchr.org]

- 18. A Review of Extraction and Analytical Methods for the Determination of Tartrazine (E 102) in Foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Tartrazine Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Tartrazine (B75150) acid. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other related scientific fields. Quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experiments are provided.

Chemical Identity and General Properties

Tartrazine, also known as FD&C Yellow No. 5 or E102, is a synthetic lemon-yellow azo dye.[1] It belongs to the pyrazolone (B3327878) family of dyes. The following table summarizes its key chemical identifiers and general properties.

| Property | Value | Reference |

| IUPAC Name | trisodium 5-hydroxy-1-(4-sulfonatophenyl)-4-[(E)-(4-sulfonatophenyl)diazenyl]-1H-pyrazole-3-carboxylate | [2] |

| Synonyms | FD&C Yellow No. 5, E102, C.I. 19140, Acid Yellow 23, Food Yellow 4 | |

| Molecular Formula | C₁₆H₉N₄Na₃O₉S₂ | [3] |

| Molecular Weight | 534.36 g/mol | [3] |

| Appearance | Bright orange-yellow powder | [4] |

Physical and Chemical Properties

The physical and chemical properties of Tartrazine are crucial for its application and understanding its behavior in various systems.

| Property | Value | Reference |

| Melting Point | >300 °C (decomposes) | [4] |

| Boiling Point | Not applicable (decomposes) | - |

| Solubility | - Water: 20 g/100 mL (25 °C) - Ethanol: Sparingly soluble - Other Organic Solvents: Insoluble | [4] |

| pKa Values | pKa₁ = 5.15 ± 0.10 (-HN=N-) pKa₂ = 9.25 ± 0.16 (OH) Other reported values: 9.43, 10.86 | [5][6][7] |

| UV-Vis Absorption Maxima (in water) | ~257 nm, ~427 nm | [8][9][10] |

Spectroscopic Data

Spectroscopic data is fundamental for the identification and quantification of Tartrazine.

3.1. UV-Visible Spectroscopy

Tartrazine exhibits characteristic absorption peaks in the UV-Visible spectrum, which are utilized for its quantitative analysis.

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Reference |

| ~427 nm | 2.14 x 10⁴ L mol⁻¹ cm⁻¹ | Water | [9] |

| ~257 nm | Not specified | Water | [8] |

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Tartrazine reveals the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3455 | -OH stretching | [8] |

| 1637 | -N=N- (azo group) stretching | [8] |

| 1600 | O-C | [8] |

| 1558 | -COO⁻Na⁺ stretching | [8] |

| 1480 | C₆H₅- stretching | [8] |

| 1151 | C₆H₅-SO₂ stretching | [8] |

| 1037 | >S=O stretching | [8] |

| 1007 | C₆H₅-SO₂ stretching | [8] |

3.3. Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information for the structural characterization of Tartrazine.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 1599 | In-plane bending of OH, asymmetric stretching of COO⁻, out-of-plane C-H deformation of phenyl rings | [11] |

| 1358 | Rocking of the phenyl ring, symmetric stretching of COO⁻, stretching of -C-N=N-C- | [11] |

Experimental Protocols

4.1. Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constants (pKa) of Tartrazine using potentiometric titration.

Materials:

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution

-

Tartrazine sample

-

Deionized water

-

0.15 M potassium chloride (KCl) solution (for maintaining constant ionic strength)

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

-

Sample Preparation: Prepare a 1 mM solution of Tartrazine in deionized water. To maintain a constant ionic strength, add a calculated amount of 0.15 M KCl solution.

-

Acidification: Place a known volume (e.g., 20 mL) of the Tartrazine solution in a beaker with a magnetic stir bar. Acidify the solution to a pH of approximately 1.8-2.0 by adding 0.1 M HCl.

-

Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH from the burette.

-

Data Collection: After each addition of NaOH, allow the pH to stabilize and record the pH reading and the volume of titrant added.

-

Endpoint: Continue the titration until the pH reaches approximately 12-12.5.

-

Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points, which are the points of inflection on the curve.[12][13][14][15][16]

4.2. Quantitative Analysis by UV-Visible Spectrophotometry

This protocol describes the quantitative determination of Tartrazine in a solution using UV-Visible spectrophotometry.

Materials:

-

UV-Visible spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

-

Volumetric flasks

-

Pipettes

-

Tartrazine standard

-

Deionized water

Procedure:

-

Preparation of Standard Stock Solution: Accurately weigh a known amount of Tartrazine standard (e.g., 10 mg) and dissolve it in a 100 mL volumetric flask with deionized water to prepare a stock solution (e.g., 100 µg/mL).[10]

-

Preparation of Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to known concentrations (e.g., 5, 10, 15, 20, 25 µg/mL) in volumetric flasks.[10]

-

Wavelength Scan: Scan a mid-range standard solution across the UV-Vis spectrum (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax), which should be approximately 427 nm.[9][10]

-

Absorbance Measurement: Measure the absorbance of each calibration standard and the unknown sample solution at the determined λmax. Use deionized water as the blank.

-

Calibration Curve: Plot a graph of absorbance versus concentration for the calibration standards. The plot should be linear and pass through the origin.

-

Concentration Determination: Determine the concentration of Tartrazine in the unknown sample by interpolating its absorbance value on the calibration curve.

4.3. Determination of Solubility

This protocol provides a general method for determining the solubility of Tartrazine in a given solvent.

Materials:

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Spectrophotometer or other suitable analytical instrument

Procedure:

-

Sample Preparation: Add an excess amount of Tartrazine to a known volume of the solvent (e.g., water) in a vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial at a high speed to separate the undissolved solid from the saturated solution.

-

Analysis: Carefully withdraw a known aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of Tartrazine using a validated analytical method, such as UV-Visible spectrophotometry.

-

Calculation: Calculate the solubility in units of g/100 mL or mol/L.

Metabolism of Tartrazine

Upon ingestion, Tartrazine is primarily metabolized by the microflora in the gastrointestinal tract.[3][17][18] The key enzymatic reaction is the reduction of the azo bond (-N=N-) by azoreductases, which are produced by various gut bacteria.[17][19] This cleavage results in the formation of two primary aromatic amine metabolites: sulfanilic acid and aminopyrazolone.[18][20] These metabolites can be further absorbed and may undergo subsequent metabolic transformations in the liver.[1][17]

Caption: Metabolic pathway of Tartrazine in the human gut.

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of Tartrazine acid, including its identity, physical constants, spectroscopic data, and metabolic pathway. The inclusion of detailed experimental protocols for key analytical methods offers a practical resource for researchers and scientists. A thorough understanding of these properties is essential for the safe and effective use of Tartrazine in various applications and for ongoing research into its biological effects.

References

- 1. Tartrazine: Effects, Synthesis and Side Effects_Chemicalbook [chemicalbook.com]

- 2. This compound | C16H12N4O9S2 | CID 62302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tartrazine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oxidation and Complexation-Based Spectrophotometric Methods for Sensitive Determination of Tartrazine E102 in Some Commercial Food Samples [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Secure Verification [cer.ihtm.bg.ac.rs]

- 10. ajpamc.com [ajpamc.com]

- 11. Rapid Tartrazine Determination in Large Yellow Croaker with Ag Nanowires Using Surface-Enhanced Raman Spectroscopy [mdpi.com]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]

- 14. byjus.com [byjus.com]

- 15. youtube.com [youtube.com]

- 16. blamp.sites.truman.edu [blamp.sites.truman.edu]

- 17. Effect of tartrazine on digestive enzymatic activities: in vivo and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Thymoquinone played a protective role against tartrazine-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. news-medical.net [news-medical.net]

- 20. Tartrazine induces structural and functional aberrations and genotoxic effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Tartrazine's Mechanism of Action in Biological Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartrazine (B75150) (FD&C Yellow No. 5, E102) is a synthetic azo dye widely used in food, pharmaceutical, and cosmetic industries. Despite its broad application, concerns regarding its safety and biological effects persist. This technical guide provides a comprehensive overview of the current understanding of tartrazine's mechanism of action in biological systems. The primary mechanism identified is the induction of oxidative stress, characterized by the generation of reactive oxygen species (ROS), leading to lipid peroxidation and depletion of endogenous antioxidant defenses. This oxidative imbalance subsequently triggers inflammatory cascades, neurotoxicity, and genotoxicity. This document details the involved signaling pathways, presents quantitative data from various studies, and provides methodologies for key experimental protocols to facilitate further research in this area.

Core Mechanism of Action: Oxidative Stress

The central mechanism underlying tartrazine's toxicity is the induction of oxidative stress.[1] This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[1] Tartrazine's metabolism, particularly the reduction of its azo bond by gut microflora to aromatic amines like sulfanilic acid, is a significant source of free radical generation.[2][3]

This increase in ROS leads to several downstream cellular effects:

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid degradation and the formation of malondialdehyde (MDA), a key biomarker of oxidative damage.[4][5]

-

Depletion of Antioxidant Enzymes: The increased oxidative load overwhelms the endogenous antioxidant defense system, leading to a significant decrease in the activity of key enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[5][6]

-

Reduction of Glutathione (GSH): GSH is a critical non-enzymatic antioxidant that is depleted as it is consumed in the process of neutralizing ROS.[4][7]

The following diagram illustrates the central role of oxidative stress in tartrazine's mechanism of action.

Key Signaling Pathways Affected by Tartrazine

Inflammatory Pathways

Oxidative stress is a potent trigger of inflammatory responses. Tartrazine exposure has been shown to activate pro-inflammatory signaling pathways, leading to the increased expression and secretion of inflammatory cytokines.

-

NF-κB and p38 MAPK Activation: While direct evidence is still emerging, oxidative stress is a known activator of the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[8][9][10] Activation of these pathways leads to the transcription of genes encoding pro-inflammatory cytokines.

-

Increased Pro-inflammatory Cytokines: Studies have demonstrated that tartrazine exposure leads to a significant increase in the levels of pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[4][5][11][12]

The diagram below outlines the proposed inflammatory signaling cascade initiated by tartrazine.

Apoptotic Pathways

The cellular damage induced by oxidative stress and inflammation can ultimately lead to programmed cell death, or apoptosis.

-

Mitochondria-Mediated Apoptosis: Tartrazine has been shown to induce apoptosis through the mitochondrial pathway.[13][14] This involves the disruption of mitochondrial function, a key event in the initiation of apoptosis.

-

Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for cell survival. Tartrazine exposure can alter this balance, favoring apoptosis.[14]

-

Caspase Activation: The apoptotic cascade culminates in the activation of caspases, a family of proteases that execute the dismantling of the cell. Increased caspase-3 activity has been observed following tartrazine treatment.[5][15]

The following diagram depicts the apoptotic signaling pathway triggered by tartrazine.

Quantitative Data on Tartrazine's Biological Effects

The following tables summarize quantitative data from various in vivo and in vitro studies on the effects of tartrazine.

Table 1: Effects of Tartrazine on Oxidative Stress Markers

| Parameter | Model System | Tartrazine Dose/Concentration | Duration | Observed Effect | Reference |

| MDA | Rat Brain | 7.5 mg/kg b.w. | 40 days | Significant increase | [16] |

| MDA | CHO Cells | 10, 100, 500, 1000, 2000 µM | 24 hours | Significant increase | [17] |

| SOD Activity | Rat Brain | 7.5 mg/kg b.w. | 40 days | Significant decrease | [16] |

| SOD Activity | Rat Liver | 7.5 mg/kg b.w. | 90 days | Significant decrease | [5] |

| CAT Activity | Rat Brain | 7.5 mg/kg b.w. | 40 days | Significant decrease | [16] |

| CAT Activity | Rat Liver | 7.5 mg/kg b.w. | 90 days | Significant decrease | [5] |

| GPx Activity | Rat Brain | 320 mg/kg | 4 weeks | Reduction in activity | [4] |

| GPx Activity | Rat Liver | 7.5 mg/kg b.w. | 90 days | Significant decrease | [5] |

| GSH | CHO Cells | 10, 100, 500, 1000, 2000 µM | 24 hours | Significant decrease | [17] |

| GSH | Rat Liver | 7.5 mg/kg b.w. | 90 days | Significant decrease | [5] |

Table 2: Effects of Tartrazine on Inflammatory and Apoptotic Markers

| Parameter | Model System | Tartrazine Dose/Concentration | Duration | Observed Effect | Reference |

| TNF-α | Rat Striatum | 2, 6, 10 mg/kg (co-exposure) | 6 weeks | Significant increase | [1] |

| TNF-α | Rat Serum | Not specified | Not specified | Increase | [5] |

| IL-6 | Rat Serum | Not specified | Not specified | Increase | [5] |

| IL-1β | Zebrafish Embryos | 50 mg/L | Not specified | Upregulation of gene expression | [13] |

| NF-κB | Zebrafish Embryos | 50 mg/L | Not specified | Upregulation of gene expression | [13] |

| Caspase-3 | Rat Liver | Not specified | Not specified | Intense and prevalent immunoreactivity | [5] |

| Bax | Zebrafish Embryos | 50 mg/L | Not specified | Upregulation of gene expression | [13] |

| Bcl-2 | Zebrafish Embryos | 50 mg/L | Not specified | Upregulation of gene expression | [13] |

Detailed Experimental Protocols

Measurement of Malondialdehyde (MDA) Levels

This protocol is based on the thiobarbituric acid reactive substances (TBARS) assay.

Workflow Diagram:

Methodology:

-

Sample Preparation: Homogenize tissue samples in ice-cold buffer (e.g., 1.15% KCl).[18]

-

Reaction Mixture: To the homogenate, add a solution of thiobarbituric acid (TBA) in an acidic medium.[7][18]

-

Incubation: Incubate the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to allow for the formation of the MDA-TBA adduct.[18]

-

Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.[19]

-

Spectrophotometric Measurement: Measure the absorbance of the supernatant at 532 nm.[7][19]

-

Quantification: Calculate the concentration of MDA using a standard curve prepared with a known concentration of MDA or a molar extinction coefficient.[2]

Measurement of Antioxidant Enzyme Activity

Methodology:

-

Sample Preparation: Homogenize tissue in an ice-cold buffer (e.g., 0.1 M Trizma®-HCl, pH 7.4, containing 0.5 % Triton™ X-100, 5 mM mercaptoethanol, and protease inhibitors) and centrifuge to obtain the supernatant.[11]

-

Reaction Principle: The assay is based on the inhibition of the reduction of a chromogenic reagent (e.g., WST-1) by superoxide radicals generated by a xanthine-xanthine oxidase system.[11][20]

-

Assay Procedure:

-

Add the sample supernatant to a microplate well.

-

Add the WST working solution and the enzyme working solution (xanthine oxidase).

-

Incubate at 37°C for 20 minutes.

-

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.[11]

-

Calculation: The SOD activity is calculated as the percentage of inhibition of the chromogenic reaction. One unit of SOD activity is often defined as the amount of enzyme that inhibits the reaction by 50%.[21]

Methodology:

-

Sample Preparation: Homogenize tissue in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0, containing 1 mM EDTA) and centrifuge to collect the supernatant.[22]

-

Reaction Principle: The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.[1][3]

-

Assay Procedure:

-

Add the sample supernatant to a solution of H₂O₂.

-

Incubate for a specific time.

-

Stop the reaction (e.g., by adding a reagent that reacts with the remaining H₂O₂).

-

-

Measurement: The remaining H₂O₂ can be measured spectrophotometrically by its direct absorbance at 240 nm or by reacting it with a chromogen to produce a colored product.[3][23]

-

Calculation: The catalase activity is calculated based on the rate of H₂O₂ decomposition.

Methodology:

-

Sample Preparation: Prepare tissue homogenates as described for the other antioxidant enzymes.

-

Reaction Principle: The assay is a coupled reaction where GPx reduces an organic peroxide (e.g., cumene (B47948) hydroperoxide) using GSH. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺.[6][24]

-

Assay Procedure:

-

Combine the sample, glutathione, glutathione reductase, and NADPH in a reaction buffer.

-

Initiate the reaction by adding the peroxide substrate.

-

-

Measurement: Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.[6][24][25]

-

Calculation: The GPx activity is proportional to the rate of NADPH disappearance.

Comet Assay (Single Cell Gel Electrophoresis) for Genotoxicity

Workflow Diagram:

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from whole blood or tissues.[24]

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.[24]

-

Lysis: Immerse the slides in a lysis solution (typically containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear DNA.[5][24]

-

Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. Fragmented DNA will migrate out of the nucleus, forming a "comet tail."[5][24]

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).[24]

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.[24]

Conclusion

The available evidence strongly indicates that the primary mechanism of tartrazine's action in biological systems is the induction of oxidative stress. This is a consequence of the metabolic generation of reactive oxygen species, which leads to lipid peroxidation, depletion of antioxidant defenses, and subsequent cellular damage. This oxidative insult triggers pro-inflammatory signaling pathways, including the potential activation of NF-κB and p38 MAPK, resulting in the overproduction of inflammatory cytokines. Furthermore, the cumulative cellular damage can initiate mitochondria-mediated apoptosis. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuanced molecular interactions of tartrazine and to develop strategies to mitigate its potential adverse health effects. Continued research is essential to fully elucidate the long-term consequences of tartrazine exposure and to inform regulatory policies regarding its use in consumer products.

References

- 1. cosmobiousa.com [cosmobiousa.com]

- 2. zellx.de [zellx.de]

- 3. abcam.cn [abcam.cn]

- 4. An improved method for the measurement of malondialdehyde in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thymoquinone played a protective role against tartrazine-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mmpc.org [mmpc.org]

- 7. Malondialdehyde (MDA) Colorimetric Assay Kit (TBA Method) - Elabscience® [elabscience.com]

- 8. Role of oxidative stress in ERK and p38 MAPK activation induced by the chemical sensitizer DNFB in a fetal skin dendritic cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. rndsystems.com [rndsystems.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. 2.2. Superoxide Dismutase (SOD) Assay Procedure [bio-protocol.org]

- 13. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthetic azo-dye, Tartrazine induces neurodevelopmental toxicity via mitochondria-mediated apoptosis in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Tartrazine induces structural and functional aberrations and genotoxic effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. NWK-MDA01 Malondialdehyde Protocol [nwlifescience.com]

- 19. elkbiotech.com [elkbiotech.com]

- 20. mmpc.org [mmpc.org]

- 21. assaygenie.com [assaygenie.com]

- 22. researchgate.net [researchgate.net]

- 23. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 24. raybiotech.com [raybiotech.com]

- 25. nwlifescience.com [nwlifescience.com]

An In-depth Technical Guide to Tartrazine Acid Degradation Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of tartrazine (B75150), a widely used azo dye. An understanding of its degradation is critical for environmental remediation, toxicological assessment, and ensuring the stability of pharmaceutical and food products. This document details various degradation methodologies, the resulting byproducts, and the experimental protocols used to study these processes.

Introduction to Tartrazine and its Degradation

Tartrazine (Trisodium (4E)-5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)hydrazono]-3-pyrazolecarboxylate) is a synthetic lemon-yellow azo dye.[1] Due to its nitrogen-nitrogen double bond (azo bond), tartrazine and its byproducts can pose environmental and health concerns, necessitating effective degradation strategies. The primary approaches for tartrazine degradation involve advanced oxidation processes (AOPs), photocatalysis, and microbial degradation. These processes aim to cleave the azo bond and mineralize the resulting aromatic compounds into less harmful substances like CO2, H2O, and inorganic ions.[2]

Advanced Oxidation Processes (AOPs) for Tartrazine Degradation

AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic pollutants.[2]

Fenton and Photo-Fenton Processes

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The efficiency of this process can be enhanced by UV irradiation in the photo-Fenton process.

Key Findings:

-

The Fenton process can achieve complete decolorization of tartrazine solutions.[3]

-

The degradation rate is influenced by the concentrations of Fe²⁺ and H₂O₂, as well as the pH of the solution, with optimal degradation occurring at acidic pH (around 3).[3][4]

-

The photo-Fenton system has been shown to be highly effective, achieving 80% removal of total organic carbon after 2 hours of irradiation.[4]

Ozonation

Ozonation involves the use of ozone (O₃) as a strong oxidant. The efficiency of ozonation can be improved by combining it with H₂O₂ or the Fenton process.

Key Findings:

-

Ozonation alone is not highly effective for tartrazine degradation, with only 8.46% elimination observed after 30 minutes.[3]

-

The combination of ozone with H₂O₂ (O₃ + H₂O₂) significantly increases the degradation degree to 60.2%.[3]

-

The O₃-Fenton hybrid process is even more effective, achieving approximately 79.4% degradation of tartrazine.[3]

UV/H₂O₂ Process

This method utilizes the photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals.

Key Findings:

-

The degradation of tartrazine by UV/H₂O₂ follows pseudo-first-order kinetics.[5]

-

The degradation efficiency is dependent on the initial concentrations of tartrazine and H₂O₂, as well as the temperature.[5]

-

One study reported only 17% degradation of tartrazine after 300 minutes using UV-LEDs and H₂O₂.[6]

Photocatalytic Degradation of Tartrazine

Photocatalysis involves the use of a semiconductor catalyst (e.g., TiO₂, ZnO) that, upon irradiation with light of sufficient energy, generates electron-hole pairs. These charge carriers then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which degrade the organic pollutant.

Titanium Dioxide (TiO₂) Photocatalysis

TiO₂ is a widely used photocatalyst due to its high efficiency, stability, and low cost.

Key Findings:

-

The degradation of tartrazine using TiO₂ follows the Langmuir-Hinshelwood kinetic model.[7][8]

-

The degradation rate is influenced by the initial tartrazine concentration, catalyst dose, and pH.[7][8]

-

The addition of benzoic acid to the TiO₂ system can significantly enhance the degradation rate from 28.69% to 99.08% after 90 minutes, with an optimal pH of 3.[9] This enhancement is attributed to benzoic acid acting as an electron donor, which suppresses the recombination of photogenerated electron-hole pairs.[9]

Zinc Oxide (ZnO) Photocatalysis

ZnO is another effective photocatalyst for tartrazine degradation.

Key Findings:

-

Pure ZnO can achieve 44.82% degradation of tartrazine in 90 minutes.[1][2]

-

Doping ZnO with other elements, such as Cerium and Silver (Ce, Ag), can significantly improve its photocatalytic activity, achieving 98.91% degradation in the same timeframe.[1][2]

-

The degradation process involves the generation of superoxide (B77818) (O₂•⁻) and hydroxyl (•OH) radicals.[2]

Microbial Degradation of Tartrazine

Certain microorganisms can degrade tartrazine through the action of enzymes, primarily azoreductases. This process typically occurs under anaerobic or microaerophilic conditions.

Key Findings:

-

Human intestinal microflora, such as Pseudomonas aeruginosa, can degrade tartrazine.[10]

-

The initial step in microbial degradation is the reductive cleavage of the azo bond by azoreductase enzymes, leading to the formation of aromatic amines.[11]

-

Identified byproducts of microbial degradation include sulfanilic acid and aminopyrazolone.[1][11] Another identified toxic product is Sodium 2-amino benzenesulfonate.[10]

Degradation Pathways and Byproducts

The degradation of tartrazine proceeds through the cleavage of the azo bond, followed by the breakdown of the resulting aromatic intermediates.

Proposed Degradation Pathways

The degradation can occur via electrophilic, nucleophilic, and free-radical attack mechanisms.[12] The primary reaction pathway often involves the hydroxyl radical (HO•).[12]

Identified Byproducts

Several intermediate byproducts have been identified through techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The photolytic degradation of tartrazine has been shown to produce at least five byproducts at low concentrations.[13] During electrochemical degradation, persistent byproducts such as maleic, acetic, oxalic, formic, and oxamic acid have been identified.[14]

Quantitative Data on Tartrazine Degradation

| Degradation Method | Catalyst/Reagent | Initial Tartrazine Conc. | Catalyst/Reagent Conc. | pH | Time (min) | Degradation Efficiency (%) | Reference |

| Photocatalysis | Pure ZnO | 10 mg/L | 1 g/L | 6.0 | 90 | 44.82 | [1][2] |

| Photocatalysis | (Ce, Ag) co-doped ZnO | 10 mg/L | 1 g/L | 6.0 | 90 | 98.91 | [1][2] |

| Photocatalysis | TiO₂ | 20 mg/L | 0.1 g | 3 | 90 | 28.69 | [9] |

| Photocatalysis | TiO₂ + Benzoic Acid | 20 mg/L | 0.1 g TiO₂, 0.1 g Benzoic Acid | 3 | 90 | 99.08 | [9] |

| Fenton Process | Fe²⁺ + H₂O₂ | 50 mg/dm³ | 1 mg Fe²⁺, 15 µL H₂O₂ | 3 | 15 | 100 (decolorization) | [3] |

| Ozonation | O₃ | 50 mg/dm³ | - | 5.5 | 30 | 8.46 | [3] |

| O₃ + H₂O₂ | O₃ + H₂O₂ | 50 mg/dm³ | 15 µL H₂O₂ | 5.5 | 30 | 60.2 | [3] |

| O₃-Fenton | O₃ + Fe²⁺ + H₂O₂ | 50 mg/dm³ | 1 mg Fe²⁺, 15 µL H₂O₂ | 5.5 | 30 | 79.4 | [3] |

| UV/H₂O₂ | UV + H₂O₂ | 1.035 x 10⁻⁵ M | 4.14 x 10⁻⁴ M | ~6 | 60 | ~90 | [5] |

| UV-LED/H₂O₂ | UV-LED + H₂O₂ | Not specified | Not specified | Not specified | 300 | 17 | [6] |

| Microbial Degradation | Pseudomonas aeruginosa | 50 ppm | - | 9.12 | 300 | 72.65 | [15] |

Experimental Protocols

General Protocol for Photocatalytic Degradation

-

Preparation of Tartrazine Solution: A stock solution of tartrazine is prepared by dissolving a known weight of the dye in deionized water. Experimental solutions of desired concentrations are prepared by diluting the stock solution.[2][7][9]

-

Photocatalytic Reactor Setup: A batch reactor, typically made of quartz or Pyrex glass, is used.[7][16] A light source (e.g., UV lamp, solar simulator) is positioned to irradiate the reactor.[13][16]

-

Reaction Procedure:

-

A specific volume of the tartrazine solution is placed in the reactor.

-

A predetermined amount of the photocatalyst is added to the solution.[2][7]

-

The suspension is stirred in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

-

The light source is turned on to initiate the photocatalytic reaction.

-

Aliquots of the suspension are withdrawn at regular time intervals.[7]

-

-

Analysis: The withdrawn samples are centrifuged or filtered to remove the catalyst particles. The concentration of tartrazine in the supernatant is determined spectrophotometrically by measuring the absorbance at its maximum wavelength (λmax ≈ 425-434 nm).[17] The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.[2]

General Protocol for Advanced Oxidation Processes (e.g., Fenton)

-

Preparation of Solutions: Prepare aqueous solutions of tartrazine, ferrous sulfate (B86663) (FeSO₄·7H₂O), and hydrogen peroxide (H₂O₂).[3]

-

Reaction Setup: The reaction is carried out in a glass beaker or flask with constant stirring.

-

Reaction Procedure:

-

Add a specific volume of the tartrazine solution to the reactor.

-

Adjust the pH of the solution to the desired value (typically acidic for the Fenton process) using dilute H₂SO₄ or NaOH.[3]

-

Add the required amount of the Fe²⁺ catalyst.

-

Initiate the reaction by adding the H₂O₂ solution.[3]

-

For photo-Fenton, irradiate the solution with a UV lamp.

-

-

Analysis: At specific time intervals, withdraw samples and quench the reaction (e.g., by adding a strong base to raise the pH). Measure the remaining tartrazine concentration spectrophotometrically.

Visualizing Degradation Pathways and Workflows

General Photocatalytic Degradation Pathway

Caption: General mechanism of photocatalytic degradation of tartrazine.

Experimental Workflow for Photocatalytic Degradation Study

Caption: Workflow for a typical photocatalytic degradation experiment.

Fenton Reaction Pathway

References

- 1. iwaponline.com [iwaponline.com]

- 2. iwaponline.com [iwaponline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scielo.org.ar [scielo.org.ar]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. office2.jmbfs.org [office2.jmbfs.org]

- 11. Effect of tartrazine on digestive enzymatic activities: in vivo and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Assessment of the breakdown products of solar/UV induced photolytic degradation of food dye tartrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. iwaponline.com [iwaponline.com]

The Biophysical Interaction of Tartrazine with Serum Albumins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biophysical interactions between the common food azo dye, tartrazine (B75150), and serum albumins, primarily focusing on Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA). The binding of exogenous ligands, such as food additives, to these abundant transport proteins can influence their distribution, metabolism, and potential toxicity. Understanding these interactions at a molecular level is crucial for toxicology, pharmacology, and drug development.

Overview of Tartrazine-Serum Albumin Interaction

Tartrazine has been shown to bind to both Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) to form a complex.[1][2][3] This binding is a spontaneous process, as indicated by thermodynamic studies.[1][3] The primary forces driving this interaction are van der Waals forces and hydrogen bonds.[1][2][3] Some studies also suggest the involvement of hydrophobic forces in the complexation process.[4] The binding of tartrazine can induce conformational and microenvironmental changes in the serum albumin molecules, which may affect their physiological functions.[1][2][3]

The interaction typically involves a single binding site on both HSA and BSA for tartrazine.[2] The mechanism of fluorescence quenching observed in these interactions is predominantly static, arising from the formation of a ground-state complex between tartrazine and the albumin.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters determined from various biophysical studies on the interaction of tartrazine with HSA and BSA.

Table 1: Binding Parameters for Tartrazine-HSA Interaction

| Parameter | Value | Temperature (K) | Method | Reference |

| Binding Constant (Ka) | (1.04 ± 0.05) x 105 M-1 | 298.15 | Microcalorimetry | [4] |

| Binding Constant (Kb) | 1.845 x 105 | 300 | Fluorescence Spectroscopy | [2] |

| Number of Binding Sites (n) | 1.096 | 300 | Fluorescence Spectroscopy | [2] |

Table 2: Binding Parameters for Tartrazine-BSA Interaction

| Parameter | Value | Temperature (K) | Method | Reference |

| Binding Constant (Ka) | (1.92 ± 0.05) x 105 M-1 | 298.15 | Microcalorimetry | [4] |

| Binding Constant (Kb) | 5.327 x 105 | 300 | Fluorescence Spectroscopy | [2] |

| Binding Constant (KA) | 4.335 x 107 L·mol-1 | 293 | Fluorescence Spectroscopy | [5] |

| Number of Binding Sites (n) | 1.171 | 300 | Fluorescence Spectroscopy | [2] |

| Number of Binding Sites (n) | ~1 | 293 | Fluorescence Spectroscopy | [5] |

Table 3: Thermodynamic Parameters for Tartrazine-BSA Interaction

| Parameter | Value | Temperature (K) | Method | Reference |

| ΔH | -154.5 kJ·mol-1 | 293 | Fluorescence Spectroscopy | [5] |

| ΔS | -387.8 J·mol-1·K-1 | 293 | Fluorescence Spectroscopy | [5] |

| ΔG | < 0 | 293 | Fluorescence Spectroscopy | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of biophysical interaction studies. The following sections outline the typical experimental protocols used to investigate the interaction between tartrazine and serum albumins.

Fluorescence Quenching Spectroscopy

This technique is used to study the binding between a fluorescent molecule (serum albumin) and a quencher (tartrazine).

Objective: To determine the quenching mechanism, binding constants, and number of binding sites.

Materials:

-

Bovine or Human Serum Albumin (fatty acid-free)

-

Tartrazine

-

Phosphate (B84403) buffer (e.g., NaH2PO4-Na2HPO4, pH 7.4)

-

Ultrapure water

Instrumentation:

-

Fluorospectrophotometer

Procedure:

-

Prepare a stock solution of serum albumin (e.g., 1.0 x 10-5 M) in phosphate buffer.

-

Prepare a stock solution of tartrazine in the same buffer.

-

Titrate a fixed concentration of the serum albumin solution with increasing concentrations of the tartrazine solution.

-

After each addition of tartrazine, incubate the mixture for a short period (e.g., 5 minutes) to allow for equilibration.

-

Measure the fluorescence emission spectra of the samples. For serum albumins, the excitation wavelength is typically set at 280 nm or 295 nm to selectively excite tryptophan residues.[6] The emission is recorded in a range, for example, from 300 nm to 500 nm.[6]

-

Correct the fluorescence intensity for the inner filter effect.

-

Analyze the data using the Stern-Volmer equation and other relevant binding equations to determine the quenching and binding parameters.[7]

UV-Visible Absorption Spectroscopy

This method is used to detect the formation of a complex between the protein and the ligand and to study structural changes in the protein.

Objective: To confirm complex formation and investigate conformational changes in the serum albumin.

Materials:

-

Bovine or Human Serum Albumin

-

Tartrazine

-

Phosphate buffer (pH 7.4)

Instrumentation:

-

UV-Visible Spectrophotometer

Procedure:

-

Prepare solutions of serum albumin and tartrazine in phosphate buffer.

-

Measure the UV-Vis absorption spectrum of the serum albumin solution in the absence and presence of increasing concentrations of tartrazine.

-

A reference solution containing the same concentration of tartrazine as in the sample cuvette is often used to correct for the absorbance of tartrazine itself.[2]

-

Scan the absorption spectra over a relevant wavelength range (e.g., 190-350 nm).[7]

-

Analyze the changes in the absorption spectra, such as shifts in the maximum absorption wavelength or changes in absorbance intensity, to infer complex formation and structural alterations.[6]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of proteins.

Objective: To investigate changes in the secondary structure of serum albumin upon binding to tartrazine.

Materials:

-

Bovine or Human Serum Albumin

-

Tartrazine

-

Phosphate buffer (pH 7.4)

Instrumentation:

-

CD Spectropolarimeter

Procedure:

-

Prepare solutions of serum albumin in the absence and presence of tartrazine in phosphate buffer.

-

Record the far-UV CD spectra (e.g., 200-260 nm) of the samples at a constant temperature.

-

The instrument should be flushed with nitrogen during the measurements.[2]

-

The obtained spectra are typically expressed in terms of mean residue ellipticity.

-

Analyze the changes in the CD spectra to determine alterations in the α-helical, β-sheet, and random coil content of the protein.

Visualizations: Workflows and Relationships

Experimental Workflow for Tartrazine-Albumin Interaction Studies

Caption: Workflow for Investigating Tartrazine-Albumin Interactions.

Dominant Forces in Tartrazine-Serum Albumin Binding

Caption: Key Intermolecular Forces in Tartrazine-Albumin Binding.

Mechanism of Fluorescence Quenching

Caption: Static Quenching Mechanism in Tartrazine-Albumin Interaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Characterizing the Interaction between tartrazine and two serum albumins by a hybrid spectroscopic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thermodynamics of the interaction of the food additive tartrazine with serum albumins: a microcalorimetric investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Researching | Interaction Between Tartrazine and Bovine Serum Albumin Using Multispectral Method and Molecular Docking [m.researching.cn]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Tartrazine Acid: A Technical Guide to its Application as a Histological Dye

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tartrazine (B75150) (C.I. 19140), a synthetic, water-soluble azo dye, serves as a valuable tool in histology, primarily utilized as a yellow counterstain.[1][2] Its most notable applications include its role in Lendrum's phloxine-tartrazine method for the visualization of Paneth cell granules and viral inclusion bodies, and as a safer alternative to picric acid in protocols such as the Brown-Hopps Modified Gram Stain.[3][4] This technical guide provides a comprehensive overview of tartrazine's properties, its mechanism of action as a histological stain, detailed experimental protocols for its key applications, and a discussion of its advantages and limitations. While quantitative comparative data on its performance against other yellow counterstains is limited, this guide consolidates the available qualitative information and established methodologies to support its effective use in research and diagnostic settings.

Properties of Tartrazine as a Histological Dye

Tartrazine's utility as a histological dye is grounded in its chemical and physical properties. A member of the azo class of dyes, it is an acidic dye, meaning it carries a negative charge and binds to positively charged components in tissue sections, such as the cytoplasm and connective tissue.[1]

| Property | Description | Reference |

| Common Names | Tartrazine, Acid Yellow 23, FD&C Yellow No. 5 | [1] |

| C.I. Number | 19140 | [1] |

| Class | Azo | [1] |

| Ionization | Acidic | [1] |

| Color | Lemon-Yellow | [2] |

| Solubility | Soluble in water and ethanol | [1] |

| Absorption Maximum | 425 nm | [1] |

Mechanism of Action: The Displacement Principle

In many histological applications, tartrazine functions as a "displacement" dye.[1] This technique involves the sequential application of two acid dyes. The first dye, such as phloxine (a red dye), stains most of the tissue components. The subsequent application of tartrazine, typically in a solution of 2-ethoxyethanol (B86334) (cellosolve), selectively displaces the phloxine from less avidly stained structures, such as the background connective tissue.[1][5] The more strongly bound phloxine is retained in specific target structures like Paneth cell granules or viral inclusions, creating a sharp color contrast between the red target and the yellow background.[3]

References

carcinogenic potential of tartrazine and DNA interaction

An In-depth Technical Guide on the Carcinogenic Potential and DNA Interaction of Tartrazine (B75150)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartrazine (FD&C Yellow No. 5, E102) is a synthetic azo dye extensively used in food, pharmaceutical, and cosmetic industries. Despite its widespread use, concerns regarding its safety, particularly its carcinogenic potential and interaction with DNA, persist. This technical guide provides a comprehensive review of the current scientific literature, focusing on the genotoxic, cytotoxic, and carcinogenic effects of tartrazine. It consolidates quantitative data from key in vitro and in vivo studies, details common experimental protocols for toxicity assessment, and visualizes the primary proposed mechanism of action—oxidative stress—and toxicological testing workflows. While long-term carcinogenicity studies in rodents have largely been negative, a significant body of evidence demonstrates that tartrazine can induce DNA damage in vitro and interacts directly with the DNA molecule. The primary mechanism appears to be the induction of oxidative stress, leading to the generation of reactive oxygen species (ROS) that damage cellular macromolecules, including DNA. This guide aims to serve as a critical resource for professionals involved in toxicological assessment and drug development.

Introduction

Tartrazine is a water-soluble, lemon-yellow azo dye approved for use as a food additive in numerous countries.[1][2] Its metabolic conversion in the gut by microflora can produce aromatic amines, such as sulfanilic acid, which have been a focus of toxicological studies.[3][4] While regulatory bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA) have established an acceptable daily intake (ADI) of 0-10 mg/kg body weight, the debate over its safety continues.[5][6] This is fueled by conflicting study results and evidence suggesting potential genotoxicity and the promotion of carcinogenesis under certain conditions.[3][7][8] Understanding the molecular interactions of tartrazine with DNA and its cellular consequences is critical for a complete risk assessment.

Carcinogenic and Genotoxic Potential: A Review of the Evidence

The carcinogenic potential of tartrazine remains a subject of investigation. While most long-term animal studies have not found direct evidence of carcinogenicity[6], other research highlights genotoxic effects and carcinogenic promotion, suggesting a more complex role.

In Vivo Carcinogenicity and Toxicity Studies

Long-term studies reviewed by regulatory agencies like the European Food Safety Authority (EFSA) have concluded that tartrazine is not carcinogenic in rats and mice.[1][6][9] For instance, a two-year study where rats were administered 1-2% tartrazine in drinking water showed no carcinogenic effects.[6] However, some studies present conflicting evidence. One study found that while tartrazine alone did not initiate tumors, its regular consumption (50 mg/kg) accelerated the incidence and development of 7,12-dimethylbenz(a)anthracene (DMBA)-induced breast cancer in rats, suggesting a role as a tumor promoter.[8] This promotional activity was linked to a significant increase in oxidative stress.[8]

In Vitro and In Vivo Genotoxicity Studies

A substantial number of studies indicate that tartrazine possesses genotoxic potential, primarily by inducing DNA damage. The Comet assay, a sensitive method for detecting DNA strand breaks, has consistently shown that tartrazine induces DNA damage in various cell types.

-

Human Lymphocytes: Multiple studies have demonstrated that tartrazine induces significant DNA damage in cultured human lymphocytes at concentrations ranging from 0.25 to 64.0 mM.[7][10] This damage was observed even at non-cytotoxic concentrations.[7][10] While much of this damage was repairable, some residual damage persisted after 24 hours.[7][10]

-

Human Leukocytes: DNA damage was observed in human leukocytes at concentrations of 70 μg/mL and higher.[1][11]

-

Rodent Cells: Tartrazine has been shown to induce chromosomal aberrations in Chinese hamster cells and bone marrow cells of rats and mice in some studies.[6][10] It has also been reported to cause DNA damage in the colon and stomach of mice, particularly at high doses.[6][12]

The collective evidence suggests that while tartrazine may not be a classic initiator of carcinogenesis, its ability to induce DNA damage and promote oxidative stress could contribute to the carcinogenic process, particularly with long-term exposure.[3][10]

Quantitative Data on Tartrazine Toxicity

To facilitate comparison and analysis, quantitative data from key in vitro and in vivo studies are summarized below.

Table 1: Summary of In Vitro Genotoxicity and Cytotoxicity Studies

| Cell Type | Assay | Concentration Range | Key Findings | Reference(s) |

|---|---|---|---|---|

| Human Lymphocytes | Comet Assay | 0.25 - 64.0 mM | Significant, dose-dependent DNA damage at all concentrations. No cytotoxicity observed via MTT assay. | [7][10][13] |

| Human Leukocytes | Comet Assay | 5 - 500 µg/mL | No mutagenic or cytotoxic effects. Significant DNA damage observed at ≥70 µg/mL. | [1][11] |

| Human Lymphocytes | CBMN Cyt Assay | 2.5, 5, 10 mM | No significant genotoxicity or cytotoxicity observed. | [1][14] |

| Human Melanoma Cells | Trypan Blue | 2.5, 5, 10 mM | Significant cytotoxic effects observed. | [1][14] |

| HaCaT, A549, HepG2 | Comet Assay | 20, 40, 80 µM | Significant, dose-dependent increase in DNA damage (tail moment) across all cell lines. | [5] |

| Allium cepa | Micronucleus Test | 100 - 400 µg/mL | Induced mutagenicity (micronuclei formation, c-metaphase damage) at all concentrations. |[15][16] |

Table 2: Summary of In Vivo Carcinogenicity and Genotoxicity Studies

| Animal Model | Dosing Regimen | Duration | Key Findings | Reference(s) |

|---|---|---|---|---|

| Rats | 1-2% in drinking water | 2 years | No carcinogenic effects observed. | [6] |

| Mice | Up to 5% in diet | Long-term | No evidence of carcinogenicity. | [6] |

| Mice | Oral gavage (single dose) | Acute | Transient DNA damage in the colon at doses slightly above ADI. | [6] |

| Rats | 7.5 mg/kg/day (oral) | 30 days | Induced DNA damage in leukocytes (Comet assay); caused liver and kidney damage. | [17][18] |

| Rats (DMBA-induced) | 50 mg/kg/day (oral) | 20 weeks | Accelerated incidence (100% vs 80%) and growth of breast tumors; acted as a tumor promoter. |[8] |

Interaction with DNA

Spectroscopic and calorimetric studies have confirmed a direct physical interaction between tartrazine and double-stranded DNA (dsDNA).

-

Binding Mode: Evidence suggests that tartrazine binds to the minor groove of the DNA helix.[19] This is supported by displacement assays and the observation of hypochromism without a bathochromic shift in absorbance studies.[19] Other studies also propose a groove-binding interaction.[20]

-

Binding Affinity: The equilibrium/binding constant (Kb) for the interaction has been calculated to be approximately 3.68 x 104 M-1 and 3.75 x 104 M-1 in separate studies, indicating a moderately strong interaction.[19][20]

-

Thermodynamics: The binding process is reported to be predominantly entropy-driven, with a smaller favorable enthalpic contribution, suggesting that hydrophobic forces play a significant role in the interaction.[19]

-

Structural Impact: Tartrazine binding can induce conformational changes in DNA, such as a conversion from the B-form to the C-form, and increases the thermal stability of the DNA molecule.[19][20]

This direct binding is significant as it may interfere with DNA replication and repair processes, potentially contributing to its genotoxic effects.[10]

Molecular Mechanisms of Toxicity

The primary mechanism implicated in tartrazine-induced toxicity is the generation of oxidative stress.[1][21][22]

-

Metabolism and ROS Generation: Tartrazine is metabolized by gut microflora into aromatic amines.[18][23] These metabolites, and potentially tartrazine itself, can undergo redox cycling, leading to the formation of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide.[8][21][22]

-

Depletion of Antioxidants: Exposure to tartrazine has been shown to deplete the cell's natural antioxidant defenses. Studies in rats have documented a significant decrease in the levels of reduced glutathione (B108866) (GSH) and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) in the liver, kidneys, and brain.[18][24][25]

-

Macromolecular Damage: The resulting imbalance between ROS production and antioxidant capacity leads to oxidative damage. This includes lipid peroxidation (measured by increased malondialdehyde, MDA) and damage to proteins and, critically, DNA (e.g., strand breaks).[17][18][25]

-

Epigenetic Alterations: Recent studies suggest tartrazine may also exert effects through epigenetic modifications. Exposure has been shown to significantly upregulate the expression of DNA methyltransferases (DNMT1, DNMT3a, DNMT3b) and histone deacetylases (HDAC5, HDAC6), which are key enzymes in epigenetic regulation and are often dysregulated in cancer.[4][5]

Caption: Proposed mechanism of tartrazine-induced cellular damage.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. Below are synthesized protocols for key assays used in tartrazine research.

Protocol: Single-Cell Gel Electrophoresis (Comet Assay)

This assay is used to detect DNA strand breaks in individual cells.[7][10][18]

-

Cell Preparation: Isolate target cells (e.g., human lymphocytes from whole blood via Ficoll gradient). Adjust cell suspension to a concentration of 1-2 x 105 cells/mL in culture medium.

-

Tartrazine Exposure: Treat cells with various concentrations of tartrazine (e.g., 0.25 to 64.0 mM) and appropriate negative (vehicle) and positive (e.g., doxorubicin) controls for a set duration (e.g., 3 hours) at 37°C.

-

Slide Preparation: Mix a small aliquot of cell suspension with low-melting-point agarose. Pipette this mixture onto a microscope slide pre-coated with normal-melting-point agarose. Cover with a coverslip and allow to solidify on ice.

-

Cell Lysis: Remove coverslips and immerse slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoid.

-

DNA Unwinding (Alkaline Version): Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline buffer (pH > 13) for a specific time (e.g., 20-40 minutes) to allow DNA to unwind at the sites of strand breaks.

-

Electrophoresis: Perform electrophoresis in the same alkaline buffer at a low voltage (e.g., 25 V) and specific amperage (e.g., 300 mA) for 20-30 minutes. The negatively charged DNA fragments migrate towards the anode, forming a "comet tail."

-

Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

-

Scoring: Visualize slides using a fluorescence microscope. Score a minimum of 100 cells per sample. Quantify DNA damage using image analysis software to measure parameters like tail length, tail intensity, and tail moment.

Caption: General experimental workflow for the Comet Assay.

Protocol: MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][10]

-

Cell Seeding: Seed cells (e.g., human lymphocytes) in a 96-well plate at an appropriate density and allow them to attach or stabilize overnight.

-

Compound Treatment: Expose cells to a range of tartrazine concentrations for a specified period (e.g., 24-72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells with functional mitochondrial dehydrogenase enzymes will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the culture medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion and Future Directions

The available scientific evidence presents a nuanced picture of tartrazine's safety. While long-term rodent bioassays have not classified tartrazine as a carcinogen, substantial in vitro and some in vivo data demonstrate its genotoxic potential and ability to directly interact with DNA. The prevailing mechanism appears to be the induction of oxidative stress, which can lead to DNA damage, lipid peroxidation, and depletion of cellular antioxidant reserves. Furthermore, its potential role as a tumor promoter and an agent of epigenetic modification warrants further investigation.

For researchers and drug development professionals, these findings underscore the importance of considering the potential for food additives to influence cellular processes. Future research should focus on:

-

Long-term, low-dose exposure studies that more accurately reflect human consumption patterns.

-

Investigating the synergistic effects of tartrazine with other food additives or environmental carcinogens.

-

Further elucidating the epigenetic changes induced by tartrazine and their long-term consequences.

-

Assessing the impact of tartrazine on sensitive subpopulations with compromised metabolic or antioxidant capacities.

A comprehensive understanding of these areas is essential for refining regulatory guidelines and ensuring consumer safety.

References

- 1. Toxicological Effects of Tartrazine Exposure: A Review of In Vitro and Animal Studies with Human Health Implications | MDPI [mdpi.com]

- 2. IN VITRO ANALYSIS OF TARTRAZINE GENOTOXICITY AND CYTOTOXICITY | Genetics & Applications [genapp.ba]

- 3. scispace.com [scispace.com]

- 4. Tartrazine Modifies the Activity of DNMT and HDAC Genes—Is This a Link between Cancer and Neurological Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tga.gov.au [tga.gov.au]

- 7. Effects on DNA repair in human lymphocytes exposed to the food dye tartrazine yellow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oral administration of tartrazine (E102) accelerates the incidence and the development of 7,12-dimethylbenz(a) anthracene (DMBA)-induced breast cancer in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicological Effects of Tartrazine Exposure: A Review of In Vitro and Animal Studies with Human Health Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects on DNA Repair in Human Lymphocytes Exposed to the Food Dye Tartrazine Yellow | Anticancer Research [ar.iiarjournals.org]

- 11. Is tartrazine really safe? In silico and ex vivo toxicological studies in human leukocytes: a question of dose - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects on DNA Repair in Human Lymphocytes Exposed to the Food Dye Tartrazine Yellow | Anticancer Research [ar.iiarjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. Cytotoxic and mutagenic effects of the food additive tartrazine on eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

- 18. Tartrazine induces structural and functional aberrations and genotoxic effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Studies on the interaction of the food colorant tartrazine with double stranded deoxyribonucleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. iosrjournals.org [iosrjournals.org]

- 23. High-Dose Aspirin Reverses Tartrazine-Induced Cell Growth Dysregulation Independent of p53 Signaling and Antioxidant Mechanisms in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Effect of food azo dyes tartrazine and carmoisine on biochemical parameters related to renal, hepatic function and oxidative stress biomarkers in young male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of Tartrazine in the Gastrointestinal Tract: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tartrazine (B75150) (E102), a widely used synthetic azo dye, undergoes significant metabolism by the gastrointestinal microflora. This process, primarily mediated by bacterial azoreductases, results in the cleavage of the azo bond to produce aromatic amines, namely sulfanilic acid and aminopyrazolone (B8391566). These metabolites are of toxicological interest as they can be absorbed into systemic circulation and have been associated with various adverse health effects. This technical guide provides a comprehensive overview of the microbial metabolism of tartrazine, including detailed experimental protocols for its study, quantitative data on its degradation, and visual representations of the key pathways and workflows involved. Understanding the metabolic fate of tartrazine in the gut is crucial for assessing its safety and for the development of strategies to mitigate potential risks associated with its consumption.

Introduction

Tartrazine, chemically known as trisodium (B8492382) 1-(4-sulfonatophenyl)-4-(4-sulfonatophenylazo)-5-pyrazolone-3-carboxylate, is a synthetic lemon-yellow azo dye extensively used in food products, pharmaceuticals, and cosmetics.[1] The safety of tartrazine has been a subject of ongoing research, with concerns raised about its potential to cause hypersensitivity reactions and other adverse effects.[2] A critical aspect of tartrazine's toxicology is its metabolism by the gut microbiota.[1] The anaerobic environment of the colon provides ideal conditions for the reductive cleavage of tartrazine's azo bond by bacterial enzymes, leading to the formation of potentially harmful aromatic amines.[3] This guide delves into the core aspects of this metabolic process, providing researchers with the necessary information to conduct further investigations.

The Metabolic Pathway of Tartrazine in the Gut

The primary metabolic transformation of tartrazine in the gastrointestinal tract is the reductive cleavage of its azo bond (-N=N-). This reaction is catalyzed by azoreductase enzymes produced by a diverse range of gut bacteria.[2][4] The process breaks down tartrazine into two primary metabolites: sulfanilic acid and 1-(4-sulfophenyl)-3-carboxy-4-amino-5-pyrazolone (aminopyrazolone).[3]

Quantitative Data on Tartrazine Metabolism

The efficiency of tartrazine metabolism can vary depending on the specific bacterial species and environmental conditions. The following tables summarize quantitative data on tartrazine degradation and the activity of the key enzyme, azoreductase.

Table 1: Decolorization of Tartrazine by Gut Bacterial Isolates

| Bacterial Isolate | Initial Tartrazine Concentration (µM) | Decolorization after 30 min (%) |

| Escherichia coli (AZO-Ec) | 20 | Not specified for tartrazine |

| Enterococcus faecalis (AZO-Ef) | 20 | Not specified for tartrazine |

| Enterococcus avium (AZO-Ev) | 20 | Not specified for tartrazine |

| Bacillus cereus (AZO-Bc) | 20 | Not specified for tartrazine |

Note: While the study cited provided data for other azo dyes, specific quantitative decolorization percentages for tartrazine after 30 minutes were not detailed in the provided text. The study did, however, investigate the kinetics of tartrazine degradation by these isolates.[5]

Table 2: Azoreductase Activity in Cell Fractions of Gut Bacteria

| Bacterial Isolate | Intracellular Azoreductase Activity (U/mg protein) | Extracellular Azoreductase Activity (U/mg protein) |

| Escherichia coli (AZO-Ec) | 14-19 times higher than extracellular | Lower activity |

| Enterococcus faecalis (AZO-Ef) | 14-19 times higher than extracellular | Lower activity |

| Enterococcus avium (AZO-Ev) | 14-19 times higher than extracellular | Lower activity |

| Bacillus cereus (AZO-Bc) | 14-19 times higher than extracellular | Lower activity |

Data adapted from a study which found that cell-free extracts showed significantly higher NADH-dependent enzymatic activities compared to extracellular fractions.[5] One unit (U) of azoreductase activity was defined as the amount of enzyme needed to reduce 1 µM of the substrate per minute.

Experimental Protocols